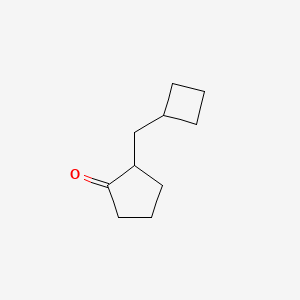

2-(Cyclobutylmethyl)cyclopentan-1-one

Description

Properties

IUPAC Name |

2-(cyclobutylmethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-6-2-5-9(10)7-8-3-1-4-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIPCONEUHXZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Expansion of Cyclobutylmethylcarbenium Ions

One of the principal synthetic routes to 2-(Cyclobutylmethyl)cyclopentan-1-one involves acid-catalyzed ring expansion of cyclobutanones bearing cyclobutylmethyl substituents. The mechanism proceeds through formation of a cyclobutylmethylcarbenium ion intermediate, which undergoes a-acyl shift to yield cyclopentylcarbenium ions, followed by deprotonation to form the cyclopentanone product.

-

- Strong acids such as neat methanesulfonic acid (MeSO3H) or MeSO3H combined with phosphorus pentoxide (P2O5) are used.

- Typical reaction times are short (minutes to a few hours) at room temperature or slightly elevated temperatures.

- Solvents include dichloromethane or diethyl ether.

-

- Yields range from moderate to high (46–76% reported).

- The reaction is sensitive to substituent effects and reaction conditions, influencing regioselectivity and stereochemistry.

This method is well-documented for synthesizing cyclopentanone derivatives with cyclobutylmethyl substituents and is considered efficient and practical for laboratory and industrial scales.

Semipinacol-Type Rearrangement via Halogen Cation Induced Ring Expansion

Another innovative approach uses halogen cations generated in situ (e.g., from chloramine-T and ZnX2) to induce semipinacol rearrangements of allylic alcohols related to cyclobutylmethyl systems.

-

- Electrophilic addition of halogen cation (X+) to the alkene double bond.

- Concurrent 1,2-migration of the cyclobutylmethyl group.

- Formation of β-haloketones or cyclopentanone derivatives.

-

- 1-cyclopent-1-enylcyclobutanol converted into 6-bromospiro[4.4]nonan-1-one in 94% yield.

- Reaction conditions: chloramine-T, ZnBr2 in acetonitrile at room temperature, very short reaction times (minutes).

This method offers high stereoselectivity and excellent yields, providing a route to functionalized cyclopentanones with cyclobutylmethyl moieties.

Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclobutyl Ketones

For more complex and stereoselective syntheses, palladium-catalyzed C(sp3)–H activation strategies have been developed.

-

- Use of chiral transient directing groups (TDGs) to achieve enantioselectivity.

- Electron-deficient pyridone ligands enhance selectivity.

- Silver salts modulate enantioselectivity, allowing control over stereochemical outcomes.

-

- Enables sequential C–H arylation on cyclobutyl ketones, leading to trisubstituted cyclobutanes.

- Provides access to structurally complex cyclopentanone derivatives after subsequent transformations.

-

- Typically performed under mild temperatures.

- Requires careful ligand and silver salt selection for optimal enantioselectivity.

This catalytic method represents a modern, selective approach to functionalized cyclobutanone derivatives, which can be precursors to this compound or related compounds.

Multi-Step Synthesis via Cyclopropane Ring Enlargement

A multi-step synthetic route involves starting from cyclopropane derivatives, which are converted through a sequence of reactions into cyclobutanones, then expanded to cyclopentanones.

-

- Addition of lithium salt of terminal alkyne to carbonyl group.

- Reduction with lithium aluminum hydride (LiAlH4) to alkene.

- Acid-mediated cyclopropane to cyclobutane ring enlargement using BF3·Et2O or MeSO3H/P2O5.

- Ring expansion of cyclobutanones to cyclopentenones using MeSO3H/P2O5.

-

- The final ring expansion step proceeds rapidly (5 minutes) with yields between 55-90%.

This approach is valuable for synthesizing cyclopentanone derivatives with various substituents, including cyclobutylmethyl groups, providing building blocks for antibiotics and other bioactive molecules.

Summary Table of Preparation Methods

Research Findings and Notes

The acid-catalyzed ring expansion is well-established for converting cyclobutanones into cyclopentanones bearing cyclobutylmethyl substituents, with mechanistic studies supporting the carbenium ion intermediate pathway.

Semipinacol rearrangements induced by halogen cations provide a rapid and stereoselective alternative, useful for functionalized cyclopentanones with halogen substituents, which can be further derivatized.

Pd(II)-catalyzed C(sp3)–H activation methods are emerging as powerful tools for enantioselective synthesis, although their application specifically to this compound requires further exploration.

Multi-step synthetic sequences starting from cyclopropanes offer a versatile platform for constructing cyclopentanone frameworks with complex substitution patterns, including the cyclobutylmethyl group.

This comprehensive review of preparation methods for this compound highlights the diversity of synthetic strategies, ranging from classical acid-catalyzed ring expansions to modern catalytic C–H activation techniques. Selection of method depends on desired stereochemical control, substrate availability, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclobutylmethyl)cyclopentan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions typically produce alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted cyclopentanones.

Scientific Research Applications

Synthetic Routes

- Ring Expansion Reactions : The compound can be synthesized through ring expansion methods involving cyclobutanones, which are converted to cyclopentanones via acid-catalyzed rearrangements. For example, cyclobutylmethylcarbenium ions can undergo ring expansion to yield cyclopentane derivatives with high yields .

- Functionalization : The carbonyl group in the cyclopentanone structure allows for various functionalization reactions, such as Grignard reactions and aldol condensations, leading to more complex molecular architectures .

Medicinal Chemistry

2-(Cyclobutylmethyl)cyclopentan-1-one has been explored for its potential therapeutic applications. Its structure allows for modifications that can enhance bioactivity against specific biological targets.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from cyclopentanones have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways .

- Antimicrobial Properties : Research has suggested that certain analogs possess antimicrobial activity, making them candidates for developing new antibiotics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions.

- Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of biologically active compounds and natural products. Its reactivity allows chemists to construct complex molecular frameworks efficiently .

- Catalytic Applications : The unique structure may also allow it to function as a ligand in catalysis, facilitating reactions that require specific steric or electronic environments .

Data Tables

Case Study 1: Anticancer Activity

A study investigated the effects of cyclopentanone derivatives on cancer cell lines. The results indicated that certain modifications to the this compound structure significantly enhanced its cytotoxicity against breast cancer cells, suggesting a potential pathway for drug development.

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial efficacy of various cyclopentanone derivatives. The findings revealed that specific derivatives exhibited significant activity against Gram-positive bacteria, highlighting their potential as lead compounds for antibiotic development.

Mechanism of Action

2-(Cyclobutylmethyl)cyclopentan-1-one is structurally similar to other cyclopentanone derivatives, such as 2-cyclopentenone and 3-cyclopentenone. its unique cyclobutylmethyl substituent imparts distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other cyclopentanone derivatives may not be suitable.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 2-position of cyclopentanone significantly alters molecular weight, polarity, and solubility. Below is a comparative analysis of key analogs:

Key Observations :

- Cyclobutylmethyl vs.

- Electron-Withdrawing Groups : Substituents like trifluoromethyl (in 2-[4-(trifluoromethyl)phenyl]cyclopentan-1-one) increase electrophilicity of the ketone, enhancing susceptibility to nucleophilic attack compared to alkyl-substituted analogs .

Biological Activity

2-(Cyclobutylmethyl)cyclopentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{11}H_{18}O

- Molecular Weight : 170.26 g/mol

The compound features a cyclobutyl group attached to a cyclopentanone ring, which is significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The biological activity of this compound may be attributed to:

- Inhibition of Enzymatic Activity : Similar cyclopentanones have been shown to inhibit key enzymes involved in disease pathways, such as proteases and kinases.

- Modulation of Receptor Activity : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopentanone derivatives:

- Anticancer Properties : A study investigating the structure-activity relationship (SAR) of cyclopentanones found that modifications to the cyclobutyl group could enhance anticancer activity by increasing selectivity for cancer cell lines over normal cells .

- Protease Inhibition : Research on related compounds indicated that structural features significantly impact protease inhibition, suggesting that this compound may exhibit similar properties .

- Neuropharmacological Effects : Preliminary studies suggest that compounds with similar structures may affect neurotransmitter systems, particularly GABAergic pathways, indicating potential applications in neuropharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.